10Z-Nonadecenoic acid

Catalog No.
S1537351
CAS No.
73033-09-7
M.F
C19H36O2
M. Wt
296.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
10Z-Nonadecenoic acid

CAS Number

73033-09-7

Product Name

10Z-Nonadecenoic acid

IUPAC Name

(Z)-nonadec-10-enoic acid

Molecular Formula

C19H36O2

Molecular Weight

296.5 g/mol

InChI

InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h9-10H,2-8,11-18H2,1H3,(H,20,21)/b10-9-

InChI Key

BBOWBNGUEWHNQZ-KTKRTIGZSA-N

SMILES

Array

Synonyms

Nonadeca-10(Z)-enoic Acid

Canonical SMILES

CCCCCCCCC=CCCCCCCCCC(=O)O

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCC(=O)O

The exact mass of the compound cis-10-Nonadecenoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69168. It belongs to the ontological category of 10-nonadecenoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]. However, this does not mean our product can be used or applied in the same or a similar way.

10Z-Nonadecenoic acid is a monounsaturated long-chain fatty acid (LCFA) characterized by a 19-carbon chain and a single cis-double bond at the tenth carbon position. This specific structure, an odd-numbered carbon chain with a defined bond geometry, distinguishes it from more common even-chained fatty acids like oleic acid. Its physical state and biological activities are directly linked to this precise molecular architecture, making it a specialized tool for research in lipid metabolism, cell signaling, and as a potential bioactive agent.

Substituting 10Z-Nonadecenoic acid with its saturated analog (nonadecanoic acid) or a more common unsaturated fatty acid (e.g., oleic acid, C18:1) is often unviable. The cis-double bond at the C10 position induces a specific molecular bend, rendering it a liquid at room temperature, unlike its solid saturated counterpart, which dramatically alters solubility, handling, and formulation behavior. In biological systems, this exact chain length and bond geometry are critical for specific enzyme interactions and cellular signaling pathway modulation, where even slight structural deviations, such as chain length or bond position, can lead to a significant loss of targeted activity.

Improved Handling and Processability: Liquid at Room Temperature vs. High-Melting-Point Solid

The presence of the cis-double bond at the C10 position fundamentally alters the thermal properties of the C19 fatty acid chain. 10Z-Nonadecenoic acid is a liquid at standard laboratory temperatures. In direct contrast, its fully saturated analog, Nonadecanoic acid (C19:0), is a white crystalline solid with a high melting point of 68–70 °C.

Evidence DimensionPhysical State / Melting Point
Target Compound DataLiquid at room temperature
Comparator Or BaselineNonadecanoic acid (C19:0): Solid, melts at 68–70 °C
Quantified Difference>45 °C difference in melting point
ConditionsStandard ambient temperature and pressure

This significant difference in physical state is critical for procurement decisions related to ease of handling, solubility in non-polar solvents, and formulating low-temperature liquid-phase systems without heating.

Differentiated Biological Activity: Stronger Inhibition of Cancer Stem Cell Marker ALDH1 Than Common Omega-3 Fatty Acids

In a comparative study on colorectal cancer (CRC) stemness, 10Z-Nonadecenoic acid demonstrated superior inhibitory effects on specific stem cell markers compared to well-established omega-3 fatty acids. Specifically, 10Z-Nonadecenoic acid showed a stronger inhibitory effect on the protein levels of ALDH1, a key CRC stemness marker, than both eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).

Evidence DimensionInhibition of ALDH1 protein expression (Western Blot densitometry)
Target Compound DataStronger inhibition of ALDH1 expression
Comparator Or BaselineEicosapentaenoic acid (EPA) and Docosahexaenoic acid (DHA)
Quantified DifferenceDemonstrated superior inhibitory activity against ALDH1 compared to both EPA and DHA under identical assay conditions.
ConditionsHCT116 colorectal cancer cells, 50 µM concentration for all fatty acids.

For researchers investigating cancer stem cell pathways, this compound offers a specific and more potent tool for modulating the ALDH1 marker compared to procuring common, broad-spectrum fatty acids like EPA or DHA.

Formulation of Non-Aqueous, Room-Temperature Liquid Systems

Due to its liquid state at room temperature, this compound is the right choice for applications requiring a soluble, easy-to-handle long-chain fatty acid without the need for heating, unlike its saturated C19 analog which is a solid with a melting point above 68°C. This is relevant for creating lipid standards, cell culture media supplements, or as a component in low-temperature lubricant research.

Targeted Research into Colorectal Cancer Stem Cell Pathways

As a research tool, 10Z-Nonadecenoic acid is specifically indicated for studies targeting the downregulation of the ALDH1 stem cell marker. Its demonstrated superior potency over common benchmarks like EPA and DHA makes it a more precise agent for investigating ALDH1-mediated signaling and therapeutic strategies in colorectal cancer models.

Probing Lipid-Protein Interactions Dependent on Chain Length and Unsaturation

The unique C19 odd-numbered chain combined with a cis-10 double bond makes this compound an ideal probe for investigating the structural specificity of enzymes and lipid-binding proteins. It can be used to determine if a biological process is dependent on the precise geometry of C19:1 or if substitution by more common C18:1 or C20:1 fatty acids is tolerated.

Physical Description

Solid

XLogP3

7.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

296.271530387 Da

Monoisotopic Mass

296.271530387 Da

Heavy Atom Count

21

Appearance

Unit:100 mgSolvent:nonePurity:99%Physical liquid

UNII

MH5M8P74AC

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

73033-09-7

Wikipedia

(10Z)-nonadec-10-enoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Last modified: 08-15-2023
1.Fukuzawa, M.,Yamaguchi, R.,Hide, I., et al. Possible involvement of long chain fatty acids in the spores of Ganoderma lucidum (Reishi Houshi) to its anti-tumor activity. Biological and Pharmaceutical Bullentin 31(10), 1933-1937 (2008).

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